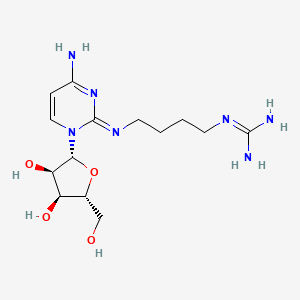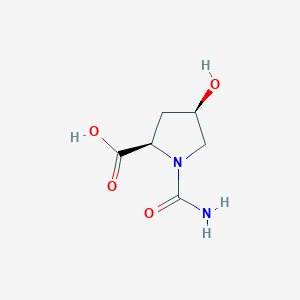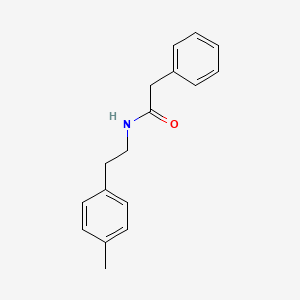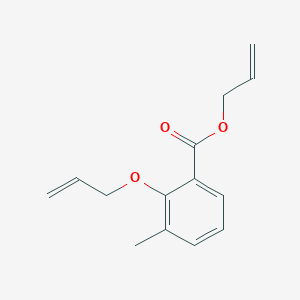
2-Butyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-cyclohexen-1-one is an organic compound belonging to the class of cyclohexenones. It is characterized by a butyl group attached to the second carbon of the cyclohexenone ring. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, fragrances, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexenone with butyl halides in the presence of a strong base. Another method includes the catalytic hydrogenation of 2-butyl-1,3-cyclohexadiene.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of cyclohexene in the presence of butyl groups. This process can be carried out using various catalysts such as vanadium or manganese oxides under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-2-cyclohexen-1-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as organolithium compounds and Grignard reagents are commonly employed.
Major Products Formed:
Oxidation: this compound can be converted to 2-butylcyclohexanone or butylcyclohexanoic acid.
Reduction: The reduction process yields 2-butylcyclohexanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butyl-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-butyl-2-cyclohexen-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo conjugate addition with nucleophiles, leading to the formation of various adducts. These reactions are facilitated by the presence of the carbonyl group, which makes the compound highly reactive .
Comparación Con Compuestos Similares
Cyclohexenone: Similar in structure but lacks the butyl group.
2-Cyclohexen-1-one: Another cyclohexenone derivative with different substituents.
Cyclohexanone: A saturated analog of cyclohexenone.
Uniqueness: 2-Butyl-2-cyclohexen-1-one is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and enhances its utility in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-butylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h7H,2-6,8H2,1H3 |
Clave InChI |
SJDUBHUSYWCGAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)
![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)


![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)

![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)






![N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122443.png)
